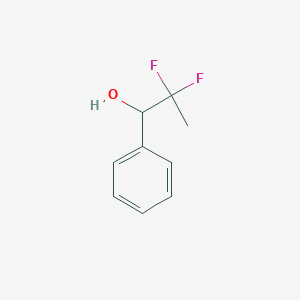

2,2-difluoro-1-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMIRCNSUFKDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoro 1 Phenylpropan 1 Ol and Analogues

Reductive Transformations for Hydroxyl Group Generation

Once the α,α-difluoro ketone intermediate is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group to yield 2,2-difluoro-1-phenylpropan-1-ol.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. chadsprep.comchemguide.co.uk This is commonly achieved using hydride-based reducing agents. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

For the reduction of 2,2-difluoro-1-phenylpropan-1-one, NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. chemguide.co.uk LiAlH₄ is a much stronger reducing agent and reacts violently with water and alcohols, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org The reaction with either reagent involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the final alcohol. libretexts.orglibretexts.org

Table 3: Common Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Key Features | Reference |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes and ketones. | chemguide.co.uklibretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Very powerful, reduces esters and carboxylic acids as well. | chemguide.co.uklibretexts.orglibretexts.org |

When the substrate or desired product contains multiple chiral centers, achieving stereoselectivity in the reduction step becomes crucial. The reduction of a prochiral ketone like 2,2-difluoro-1-phenylpropan-1-one can be controlled to favor the formation of one enantiomer over the other.

Catalytic asymmetric reduction is a powerful approach. This can be achieved through transfer hydrogenation using a chiral transition metal catalyst, such as a ruthenium-diamine complex, in the presence of a hydrogen source like isopropanol. wikipedia.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reducing agent. wikipedia.org

Enzymatic reductions using ketoreductases (KREDs) offer high levels of stereoselectivity under mild conditions. alaska.edu These enzymes can be selected to produce either the (R)- or (S)-alcohol with very high enantiomeric excess. alaska.edualaska.edu While much of the research focuses on α-fluoro-β-hydroxy esters, the principles are applicable to α,α-difluoro ketones, providing access to enantiomerically pure fluorinated alcohols. alaska.edu

Table 4: Methods for Stereoselective Ketone Reduction

| Method | Reagent/Catalyst | Description | Potential Outcome | Reference |

| Chiral Hydride Reagents | BINAL-H (chiral LiAlH₄ derivative) | Stoichiometric chiral reducing agent. | High enantioselectivity for aryl ketones. | wikipedia.orguwindsor.ca |

| Catalytic Asymmetric Hydrogenation | Chiral Ru-BINAP/diamine complexes | Catalytic reduction with H₂ gas. | High enantioselectivity. | uwindsor.ca |

| CBS Reduction | Chiral oxazaborolidine catalyst + Borane | Catalytic enantioselective reduction. | Predictable stereochemistry, high enantiomeric excess. | wikipedia.org |

| Biocatalysis | Ketoreductases (KREDs) | Enzymatic reduction. | Very high enantio- and diastereoselectivity. | alaska.edualaska.edu |

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound or its ketone precursor is a foundational aspect of its synthesis. These methods establish the core structure before or during the introduction of fluorine atoms.

One effective strategy involves the generation of a difluoroenolate from a suitable precursor, which is then trapped with an aldehyde to form an α,α-difluoro-β-hydroxy ketone. researchgate.net For example, the deprotonation of α,α-difluoromethyl ketones can generate a difluoroenolate that reacts with benzaldehyde (B42025) to yield the direct precursor to the target molecule after reduction. researchgate.net Similarly, LHMDS-promoted generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates has been used to produce various pentafluorinated β-hydroxy ketones. nih.gov

Another approach is to first synthesize the non-fluorinated ketone, 1-phenylpropan-1-one, and then introduce the fluorine atoms as described in Section 2.1. The synthesis of 1-phenylpropan-1-one can be achieved through classic C-C bond formation reactions, such as the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride. Alternatively, the addition of an organometallic reagent like ethylmagnesium bromide to benzaldehyde, followed by oxidation of the resulting secondary alcohol (1-phenyl-1-propanol), also yields the desired ketone. organic-chemistry.org A one-pot homologation of ketones with a CF₂ fragment has also been described, involving silylation, difluorocyclopropanation, and subsequent ring-opening. acs.org

Table 5: Strategies for Carbon Skeleton Construction

| Strategy | Key Reagents | Intermediate Formed | Description | Reference |

| Aldol-type Reaction | α,α-difluoromethyl ketone, organosuperbase, benzaldehyde | α,α-difluoro-β-hydroxy ketone | Trapping of a difluoroenolate with an aldehyde. | researchgate.net |

| Grignard Reaction & Oxidation | Ethylmagnesium bromide, benzaldehyde, then an oxidant (e.g., PCC) | 1-phenylpropan-1-one | Formation of a secondary alcohol followed by oxidation to the ketone. | organic-chemistry.org |

| Friedel-Crafts Acylation | Benzene, propanoyl chloride, AlCl₃ | 1-phenylpropan-1-one | Electrophilic aromatic substitution to form the ketone. | organic-chemistry.org |

| Ketone Homologation | Ketone, silylating agent, difluorocyclopropanation reagent | gem-Difluorinated ketone | A three-step, one-pot sequence to introduce a CF₂ group. | acs.org |

Aldol-Type Condensations with Difluoroenolates

Aldol-type condensations represent a powerful tool for the formation of carbon-carbon bonds and the construction of β-hydroxy carbonyl compounds. In the context of synthesizing precursors to this compound, the generation and reaction of difluoroenolates are paramount.

One effective strategy involves the decarboxylative aldol (B89426) reaction. For instance, α,α-difluoro-β-ketocarboxylate salts can be used to generate difluoroenolates, which then react with aldehydes. nih.gov A study demonstrated the reaction of a potassium salt of an α,α-difluoro-β-keto acid with benzaldehyde in the presence of ZnCl2 and N,N,N',N'-tetramethylethylenediamine (TMEDA) to produce α,α-difluoro-β-hydroxy ketones in excellent yields. nih.gov The reaction proceeds smoothly under mild heating, with the in situ generation of a zinc difluoroenolate that adds to the aldehyde. nih.gov

Another approach is the Mukaiyama aldol reaction, which utilizes silyl (B83357) enol ethers. Hexafluoroisopropanol (HFIP) has been shown to be an effective catalyst for the Mukaiyama aldol reaction of difluoroenoxysilanes with glyoxal (B1671930) monohydrates, yielding 2,2-difluoro-3-hydroxy-1,4-diketones. semanticscholar.org This highlights the utility of fluorinated alcohols as catalysts in the synthesis of complex fluorinated molecules. nih.govacs.org

A novel method for generating difluoroenolates involves a Krapcho decarboxylative/aldol reaction of methyl α,α-difluoro-β-propanoate with various carbonyl compounds, promoted by Yb(OTf)3. acs.orgsemanticscholar.org This one-pot protocol uses a stable and nonhygroscopic precursor to generate the difluoroenolate, which then participates in the aldol reaction. acs.orgsemanticscholar.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| Potassium α,α-difluoro-β-ketocarboxylate salt, Benzaldehyde | ZnCl2, TMEDA | α,α-Difluoro-β-hydroxy ketone | up to 99 | nih.gov |

| Difluoroenoxysilane, Glyoxal monohydrate | HFIP | 2,2-Difluoro-3-hydroxy-1,4-diketone | N/A | semanticscholar.org |

| Methyl α,α-difluoro-β-propanoate, Carbonyl compound | Yb(OTf)3 | α,α-Difluoro-β-hydroxy carbonyl | 95 | acs.orgsemanticscholar.org |

Organometallic Additions (e.g., Grignard, Organozinc, Organosilane Reagents)

The addition of organometallic reagents to carbonyl compounds is a classic and versatile method for alcohol synthesis. organicchemistrytutor.comdummies.com To synthesize this compound, one could envision two primary retrosynthetic disconnections: the reaction of a difluorinated nucleophile with benzaldehyde, or the reaction of a phenyl nucleophile with a 2,2-difluoropropanal derivative.

Grignard reagents are powerful nucleophiles that readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comorganic-chemistry.org The synthesis of this compound could potentially be achieved by reacting a 2,2-difluoropropyl Grignard reagent with benzaldehyde. However, the generation and stability of such fluorinated Grignard reagents can be challenging.

An alternative and more common approach involves the addition of a methyl group to a precursor ketone. For instance, the reaction of 2,2-difluoro-1-phenylethanone with a methyl Grignard reagent (CH3MgBr) would yield the tertiary alcohol, this compound, after protonation. organicchemistrytutor.comdummies.com Similarly, organolithium reagents, which are also potent nucleophiles, can be employed in a similar fashion. libretexts.org

Organozinc reagents, often used in Reformatsky reactions, provide another avenue. The enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines, utilizing amino alcohol ligands, has been successfully employed to synthesize α,α-difluoro-β-lactams with high enantioselectivity. rsc.org While not a direct synthesis of the target alcohol, this demonstrates the utility of organozinc reagents in creating chiral difluorinated building blocks.

The diastereoselectivity of organometallic additions can be influenced by various factors, including the nature of the organometallic reagent, the substrate, and the reaction conditions. For example, in the addition of organometallic reagents to α,β-epoxy aldehydes, the choice of a strongly coordinating metal can favor syn selectivity through a chelation-based transition state. nih.gov

Indium-Mediated Difluoroallylation

Indium-mediated reactions have emerged as a mild and effective method for the formation of carbon-carbon bonds, particularly in aqueous media. The indium-mediated difluoroallylation of aldehydes provides a direct route to gem-difluorinated homoallylic alcohols. nih.govresearchgate.net This reaction typically involves the treatment of an aldehyde with 3-bromo-3,3-difluoropropene in the presence of indium metal. researchgate.netthieme-connect.com

The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. acs.org It has been applied to a range of both aromatic and aliphatic aldehydes, affording the corresponding 1-substituted-2,2-difluorobut-3-en-1-ols in good yields. researchgate.netacs.org For instance, the reaction of benzaldehyde with 3-bromo-3,3-difluoropropene and indium would yield 2,2-difluoro-1-phenylbut-3-en-1-ol. Subsequent modification of the allyl group would be necessary to obtain this compound.

The diastereoselectivity of indium-mediated difluoroallylation has also been investigated. In the synthesis of geminal-difluorinated sugar nucleosides, the reaction was found to be diastereoselective, yielding the anti-homoallylic alcohol as the major product. thieme-connect.com However, in other cases, such as the difluoroallylation of optically pure O-silylated (S)-2-methyl-3-hydroxypropanal, low diastereoselectivity was observed. researchgate.net

| Aldehyde | Reagents | Product | Diastereoselectivity | Reference |

| Benzaldehyde derivatives, Butanal | 2-Bromomethyl-1,1-difluoro-1-decene, Indium | 2,2-Difluoro-3-(methylene)alkanol derivs. | N/A | acs.org |

| Aldehyde 5 | 3-Bromo-3,3-difluoropropene, Indium, DMF | Difluoroalcohol 6 | Mixture of diastereomers | nih.gov |

| Various aldehydes | 3-Bromo-3,3-difluoropropene, Indium | 1-Substituted-2,2-difluorobut-3-en-1-ols | N/A | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad and powerful platform for the synthesis of complex organic molecules, including alcohols. semanticscholar.orgmdpi.com While specific examples of transition metal-catalyzed synthesis of this compound are not prevalent in the literature, general principles of transition metal catalysis can be applied to its potential synthesis.

For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com One could envision a coupling reaction between a phenylboronic acid and a suitable 2,2-difluoropropan-1-ol derivative bearing a leaving group. Alternatively, a transition metal-catalyzed addition of an organometallic reagent to 2,2-difluoropropanal could be explored.

Rhodium-catalyzed reactions have also been utilized for the synthesis of alcohols. For example, the reductive hydroformylation of isosorbide (B1672297) diallyl ether, catalyzed by a rhodium/amine system, yields the corresponding bis-primary alcohols. semanticscholar.org While this specific example is not directly applicable, it showcases the potential of rhodium catalysis in alcohol synthesis.

Furthermore, transition metals can be used to catalyze the synthesis of pyrroles from dienyl azides, demonstrating the diverse reactivity that can be achieved with these catalysts. nih.gov The development of new transition metal-catalyzed methods for the selective synthesis of fluorinated alcohols remains an active area of research.

Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org Similarly, multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction, are highly efficient and atom-economical. fu-berlin.denih.govfrontiersin.org

A one-pot photo-bio cascade process has been developed for the enantiocomplementary synthesis of vicinal fluoro alcohols. rsc.org This method combines photo-oxidative fluoridation and bio-reduction to access these molecules with high enantioselectivity. rsc.org While this approach yields monofluorinated alcohols, it highlights the potential of combining different catalytic strategies in a cascade fashion.

Fluorinated alcohols themselves can act as catalysts in cascade reactions. For example, hexafluoroisopropanol (HFIP) has been used to catalyze a one-pot sequential cascade reaction of p-quinone methides with difluoroenoxysilanes to prepare fluorinated multisubstituted oxa-spiro nih.govnih.govcyclohexadienones. nih.govacs.orgconsensus.app

MCRs are particularly attractive for building libraries of complex molecules. mdpi.combaranlab.org While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs could be applied to its synthesis by designing a reaction that brings together a phenyl-containing component, a difluoro-containing component, and a component that provides the propanol (B110389) backbone in a single step.

Enantioselective and Diastereoselective Synthetic Control in this compound Synthesis

The presence of a stereocenter at the carbinol carbon of this compound means that control of stereochemistry is a critical aspect of its synthesis. Both enantioselective and diastereoselective strategies can be employed to access specific stereoisomers.

Diastereoselective control is often achieved in the synthesis of precursors to the target molecule. For example, the reduction of α,α-difluoro β-hydroxy ketones can be performed diastereoselectively to yield either syn- or anti-2,2-difluoro-1,3-diols. elsevierpure.com The stereochemical outcome of such reductions can be controlled by the choice of reducing agent and reaction conditions. Similarly, diastereoselective aldol reactions can be used to set the stereochemistry of the β-hydroxy ketone precursors. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. A notable example is the enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines, which, in the presence of a chiral amino alcohol ligand, produces α,α-difluoro-β-lactams with excellent enantiomeric excess (up to 99% ee). rsc.org

Furthermore, the catalytic enantioselective addition of dialkylzincs to aldehydes, a well-established method for producing chiral secondary alcohols, could be adapted for the synthesis of enantiomerically enriched this compound. orgsyn.org The use of chiral ligands is key to inducing high levels of enantioselectivity in these reactions.

The combination of photocatalysis and biocatalysis in a one-pot cascade process has also been shown to provide enantiocomplementary access to vicinal fluoro alcohols with high enantiomeric excess. rsc.org These examples underscore the importance and feasibility of achieving high levels of stereocontrol in the synthesis of fluorinated alcohols like this compound.

Advanced Spectroscopic Characterization of 2,2 Difluoro 1 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,2-difluoro-1-phenylpropan-1-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR techniques, including two-dimensional methods, provides a comprehensive picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹⁹F NMR for Structural Elucidation

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals key information about the proton environments in the molecule. The methyl (CH₃) protons typically appear as a doublet of doublets, a result of coupling to the two neighboring fluorine atoms. The methine (CH) proton, bonded to both the hydroxyl group and the difluorinated carbon, also presents a complex splitting pattern due to coupling with the adjacent fluorine atoms. The aromatic protons of the phenyl group usually appear as a multiplet in the downfield region of the spectrum.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. In the case of this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center. This magnetic non-equivalence results in two distinct signals in the ¹⁹F NMR spectrum, each appearing as a complex multiplet due to geminal ¹⁹F-¹⁹F coupling and vicinal ¹H-¹⁹F couplings.

Table 1: ¹H and ¹⁹F NMR Spectroscopic Data for this compound Data is based on analogous compounds and theoretical predictions, as explicit experimental data for this specific compound is not widely available in the cited literature.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.5 | dd | CH₃ |

| ¹H | ~4.8 | m | CH-OH |

| ¹H | ~7.3-7.5 | m | Phenyl H |

| ¹⁹F | ~-100 to -120 | m | CF₂ |

Carbon-13 (¹³C) NMR Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound These values are estimations based on the analysis of similar compounds and general principles of ¹³C NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| CH₃ | ~15-25 | t |

| CF₂ | ~120-130 | t |

| CH-OH | ~70-80 | t |

| Phenyl C (ipso) | ~135-145 | s or t |

| Phenyl C (ortho, meta, para) | ~125-130 | s |

Elucidation of Spin-Spin Coupling Constants (J-values)

The spin-spin coupling constants, or J-values, provide valuable information about the connectivity and stereochemistry of a molecule. In this compound, several key coupling interactions are expected:

²JFF (geminal F-F coupling): This coupling between the two fluorine atoms on the same carbon is typically large.

³JHF (vicinal H-F coupling): The coupling between the methyl protons and the fluorine atoms, and between the methine proton and the fluorine atoms, provides information about the dihedral angles between these nuclei.

²JCF (geminal C-F coupling): This one-bond coupling is observed in the ¹³C NMR spectrum and is characteristically large for carbons directly bonded to fluorine.

³JCF (vicinal C-F coupling): Coupling between the fluorine atoms and the adjacent carbon atoms (methyl and carbinol carbons) can also be observed.

Table 3: Expected Spin-Spin Coupling Constants (J) for this compound Values are typical ranges for similar structural motifs.

| Coupling | Typical J-value (Hz) |

|---|---|

| ²JFF | ~240-260 |

| ³JHF (H-C-C-F) | ~10-25 |

| ²JCF (C-F) | ~240-290 |

| ³JCF (C-C-F) | ~20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR spectra for this compound are not available in the reviewed literature, the application of these techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methine proton and the protons of the phenyl group, as well as any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of nuclei. This would be particularly useful in determining the preferred conformation of the molecule by observing NOEs between the protons of the phenyl ring and the protons of the propyl chain.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, alkyl, and aromatic moieties, as well as the carbon-fluorine bonds.

Table 4: Predicted FT-IR Absorption Bands for this compound Wavenumbers are typical for the indicated functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3200 | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Alkyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1200-1000 | C-F stretch | Alkyl fluoride (B91410) |

| ~1100-1000 | C-O stretch | Alcohol |

The broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and alkyl portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the phenyl group would be further confirmed by the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong absorption bands in the 1200-1000 cm⁻¹ range are indicative of the C-F stretching vibrations.

Raman Spectroscopy

Raman spectroscopy provides a vibrational fingerprint of a molecule, offering insights into its structural features. horiba.com For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational modes would include:

C-H stretching vibrations of the phenyl group, typically appearing in the 3100-3000 cm⁻¹ region.

C-H stretching vibrations of the propyl chain.

O-H stretching vibration of the alcohol group, which would likely be a broad band in the region of 3600-3200 cm⁻¹, its position and shape influenced by hydrogen bonding.

C-F stretching vibrations , which are typically strong and found in the 1400-1000 cm⁻¹ region. The geminal difluoro group (CF₂) would have symmetric and asymmetric stretching modes.

C-C stretching vibrations of the phenyl ring and the aliphatic chain.

Ring breathing modes of the phenyl group.

A hypothetical data table of prominent Raman shifts for this compound is presented below, based on characteristic group frequencies.

| Raman Shift (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~3400 (broad) | O-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1100 | C-F Stretch |

| ~1000 | Phenyl Ring Breathing |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. chromatographyonline.com For this compound, HRMS would be crucial for confirming its molecular formula, C₉H₁₀F₂O.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimentally determined exact mass from HRMS that matches this theoretical value would provide strong evidence for the compound's identity.

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 173.07726 |

| [M+Na]⁺ | 195.05920 |

| [M-H]⁻ | 171.06270 |

Fragmentation Pattern Analysis

In a mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The analysis of these fragments helps to elucidate the structure of the parent molecule.

Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For this compound, key fragmentation events would likely include:

Loss of a water molecule ([M-H₂O]⁺): This is a common fragmentation for alcohols and would result in an ion with an m/z corresponding to the loss of 18 Da.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the difluoroethyl group would be a significant pathway. This could lead to the formation of a benzoyl-like cation or a difluoroethyl radical.

Loss of a methyl group ([M-CH₃]⁺): Fragmentation involving the propyl chain could lead to the loss of a methyl radical.

Fragments characteristic of the phenyl group: The presence of the phenyl group would likely give rise to characteristic ions at m/z 77 (C₆H₅⁺) and 51.

A table of potential major fragments and their corresponding m/z values is provided below.

| m/z | Proposed Fragment Ion |

| 154 | [M-H₂O]⁺ |

| 107 | [C₇H₇O]⁺ (from alpha-cleavage) |

| 77 | [C₆H₅]⁺ |

| 65 | [C₂H₂F₂]⁺ (from alpha-cleavage) |

Stereochemical Investigations and Conformational Analysis of 2,2 Difluoro 1 Phenylpropan 1 Ol

Determination of Absolute and Relative Stereochemistry

The precise three-dimensional arrangement of atoms in 2,2-difluoro-1-phenylpropan-1-ol is defined by its absolute and relative stereochemistry. The molecule possesses a single stereogenic center at the carbon atom bearing the hydroxyl group (C1), giving rise to two enantiomers, (R)- and (S)-2,2-difluoro-1-phenylpropan-1-ol.

The absolute configuration describes the definitive spatial orientation of the substituents around the chiral center. ucalgary.calibretexts.org This can be unequivocally determined using techniques such as X-ray crystallography of a single crystal of one of the enantiomers or by chemical correlation to a compound of known absolute configuration. ucalgary.ca For instance, the reaction of an enantiomerically pure precursor of known stereochemistry to form this compound, through a reaction mechanism that does not affect the chiral center, can establish the absolute configuration of the product. ucalgary.ca

Relative configuration , on the other hand, relates the stereochemistry of different stereocenters within a molecule or to another chiral molecule. ucalgary.calibretexts.org In the case of this compound, which has only one chiral center, the discussion of relative configuration primarily applies when comparing it to other chiral molecules or when it is a part of a larger molecule with multiple stereocenters. msu.edu The relationship between the two enantiomers is that they are non-superimposable mirror images of each other. libretexts.org

Spectroscopic methods, such as the use of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to differentiate between the enantiomers and can sometimes provide clues about the relative stereochemistry if other chiral centers are present.

Conformational Preferences and Dynamics

The rotational arrangements of the atoms in this compound, known as conformations, are not static. The molecule exists as a dynamic equilibrium of different conformers. The presence of the geminal fluorine atoms significantly influences this conformational landscape.

Influence of Geminal Fluorine Atoms on Conformational Landscape

The introduction of two fluorine atoms on the carbon adjacent to the stereocenter has profound stereoelectronic effects on the conformational preferences of this compound. nih.gov Fluorine, being a highly electronegative atom, introduces strong dipole moments within the C-F bonds. youtube.com These dipoles interact with each other and with other polar bonds in the molecule, influencing the rotational energy barrier around the C1-C2 bond.

One of the key phenomena is the gauche effect , where a conformation with adjacent electronegative substituents in a gauche relationship (approximately 60° dihedral angle) is favored over the anti-periplanar arrangement. youtube.combeilstein-journals.org In the context of this compound, this would involve the fluorine atoms being in a gauche orientation relative to the hydroxyl group or the phenyl group. This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bonding orbital into an adjacent C-F anti-bonding orbital (σ → σ* interaction). youtube.com

The presence of the CF2 group can also influence the bond angles and bond lengths in its vicinity, deviating from standard tetrahedral geometry. st-andrews.ac.uk Computational studies on similar fluorinated molecules have shown that the gem-difluoro motif can alter the conformational preferences of adjacent groups. nih.gov

Below is a hypothetical data table illustrating the relative energies and populations of different conformers of this compound, as might be determined by computational chemistry methods.

| Conformer | Dihedral Angle (F-C2-C1-O) | Relative Energy (kcal/mol) | Population (%) |

| Gauche 1 | ~60° | 0.0 | 45 |

| Gauche 2 | ~-60° | 0.1 | 40 |

| Anti | ~180° | 1.5 | 15 |

Note: This table is illustrative and based on general principles of conformational analysis of fluorinated compounds.

Intramolecular Hydrogen Bonding Effects on Conformation

An intramolecular hydrogen bond can form between the hydroxyl group (-OH) and one of the fluorine atoms, which can act as a hydrogen bond acceptor. libretexts.orgmdpi.com The formation of this five-membered ring-like structure can significantly stabilize certain conformations. libretexts.org For this interaction to occur, the hydroxyl hydrogen and a fluorine atom must be in close proximity, which is possible in specific rotational arrangements. libretexts.org

The strength of this intramolecular hydrogen bond depends on the geometry and the electronic environment. nih.gov The presence of such a bond would further favor a gauche-like conformation, where the hydroxyl group and one of the fluorine atoms are positioned to allow for this interaction. chemistryguru.com.sg This can be investigated experimentally through techniques like infrared (IR) spectroscopy by observing the O-H stretching frequency, which would be red-shifted in the presence of hydrogen bonding.

Solvation Effects on Conformational Equilibria

The equilibrium between different conformers of this compound can be influenced by the solvent environment. rsc.orgnih.gov The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the various conformers. researchgate.net

In non-polar solvents, intramolecular interactions, such as the intramolecular hydrogen bond between the -OH and a fluorine atom, are more likely to dominate the conformational preference. nih.gov In polar, protic solvents, the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl group and the fluorine atoms. nih.gov This can disrupt the intramolecular hydrogen bond and may lead to a shift in the conformational equilibrium towards conformers with a more extended structure to maximize favorable interactions with the solvent. rsc.org

The following table illustrates the potential shift in conformational populations in different solvents.

| Solvent | Dielectric Constant | Gauche Conformer Population (%) | Anti Conformer Population (%) |

| Chloroform (B151607) | 4.8 | 80 | 20 |

| Acetonitrile | 37.5 | 65 | 35 |

| Water | 80.1 | 55 | 45 |

Note: This table is a hypothetical representation of solvation effects.

Chiral Resolution Methods

Since this compound is a chiral compound, it is often synthesized as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution , is crucial for studying the properties of each individual enantiomer. wikipedia.orgchemeurope.com

Common methods for chiral resolution include:

Diastereomeric Crystallization : This classical method involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric esters. chiralpedia.comlibretexts.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. chiralpedia.com After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original alcohol. libretexts.org Common chiral resolving agents for alcohols include chiral acids like tartaric acid or mandelic acid. wikipedia.orgchemeurope.com

Chiral Chromatography : This is a powerful and widely used technique for separating enantiomers. chiralpedia.comlcms.cz It involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. chiralpedia.com The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus their separation. lcms.cz Supercritical fluid chromatography (SFC) is another effective technique for chiral separations. lcms.cz

The choice of resolution method depends on factors such as the scale of the separation, the properties of the compound, and the availability of suitable chiral resolving agents or chiral columns.

Reactivity and Chemical Transformations of 2,2 Difluoro 1 Phenylpropan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is a primary site for chemical modification, participating in oxidation reactions and serving as a handle for the introduction of protecting groups or other functionalities.

The secondary alcohol functionality of 2,2-difluoro-1-phenylpropan-1-ol can be oxidized to the corresponding ketone, 2,2-difluoro-1-phenylpropan-1-one. This transformation is a common reaction for secondary alcohols. The oxidation of benzylic alcohols, in particular, is a well-established process in organic synthesis. researchgate.net For fluorinated compounds with similar structures, standard oxidizing agents are employed to achieve this conversion. smolecule.com The presence of the electron-withdrawing fluorine atoms on the adjacent carbon can influence the reaction rate and conditions required compared to non-fluorinated analogues.

Table 1: Oxidation of this compound This table is based on general oxidation reactions of secondary alcohols and related fluorinated compounds.

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | 2,2-Difluoro-1-phenylpropan-1-one | Oxidation |

| Chromium trioxide (CrO₃) | 2,2-Difluoro-1-phenylpropan-1-one | Oxidation |

| Pyridinium chlorochromate (PCC) | 2,2-Difluoro-1-phenylpropan-1-one | Oxidation |

Derivatization of the hydroxyl group is a key strategy for analysis and for protecting the alcohol during multi-step syntheses. Acylation is a common method, for instance, using anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or chlorodifluoroacetic anhydride. researchgate.netcdc.gov This reaction converts the alcohol into an ester, which can be useful for techniques like gas chromatography by improving volatility and thermal stability. researchgate.net This approach is frequently used for related β-hydroxy primary and secondary amines, where derivatization allows for the quantitative analysis of diastereoisomers. researchgate.net The resulting trifluoroacetyl group is also suitable for protecting the amino group in related structures, highlighting its utility in synthetic chemistry. researchgate.net

Table 2: Derivatization of the Hydroxyl Group

| Reagent | Derivative Class | Purpose |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetate ester | Protection, Analysis (GC-MS) |

| Acetic anhydride | Acetate ester | Protection |

| Benzoyl chloride | Benzoate ester | Protection |

Transformations of the Gem-Difluoro Moiety

The gem-difluoro group (CF₂) is generally stable but can undergo specific transformations under certain conditions, including the cleavage of one or both carbon-fluorine bonds.

The selective removal of fluorine atoms from a gem-difluoroalkane is a challenging but valuable transformation. Research on benzylic and non-benzylic gem-difluoro compounds has shown that selective monodefluorination can be achieved. researchgate.net One notable method involves the use of a frustrated Lewis pair (FLP), such as a combination of B(C₆F₅)₃ and a bulky phosphine, to abstract a fluoride (B91410) ion. researchgate.net This process generates a monofluoro phosphonium (B103445) salt, which can then be converted into a monofluoroolefin through a Wittig-type reaction. researchgate.net Transition metal-catalyzed reactions, often involving copper or nickel, are also employed for the defluorinative functionalization of gem-difluoroalkenes, which typically proceed through a β-fluoride elimination pathway to yield monofluorinated products. nih.govacs.org

The gem-difluoro moiety is a valuable motif in medicinal chemistry, and its transformation into other fluorinated groups expands its synthetic utility. researchgate.net While fluorine-retentive processes that keep the CF₂ group intact are known, other reactions can modify it. nih.gov For example, under certain conditions, gem-difluoro compounds can be converted into trifluoromethyl-containing products. nih.govrsc.org The activation of C-F bonds in unactivated gem-difluoroalkanes using aluminum-based Lewis acids can lead to the formation of alkenyl chlorides or monofluoroalkenes, demonstrating the controlled transformation of the difluoro group. researchgate.net These transformations highlight the potential to leverage the gem-difluoro group as a synthetic precursor to other valuable fluorinated structures.

Intermolecular Interactions and Hydrogen Bonding Capabilities

The presence of both a hydroxyl group (a strong hydrogen bond donor and acceptor) and highly electronegative fluorine atoms gives this compound unique intermolecular and intramolecular hydrogen bonding capabilities.

Fluorinated alcohols are known to be strong hydrogen-bond donors, a property that is enhanced by the electron-withdrawing nature of the fluorine atoms. rsc.orgnih.gov This increased acidity of the hydroxyl proton strengthens intermolecular hydrogen bonds with other molecules, influencing properties like boiling point, solubility, and its ability to act as a catalyst or promoter in organic reactions. nih.govnih.gov

Table 3: Hydrogen Bonding Capabilities

| Interaction Type | Description | Key Features |

|---|---|---|

| Intermolecular H-Bonding (O-H•••O) | The hydroxyl group of one molecule interacts with the hydroxyl group of another. | Strong interactions due to the polarity of the O-H bond. |

| Intermolecular H-Bonding (O-H•••F) | The hydroxyl proton interacts with a fluorine atom on a neighboring molecule. | Weaker than conventional hydrogen bonds as fluorine is a poorer H-bond acceptor than oxygen. southampton.ac.uk |

Participation in Electrophilic and Nucleophilic Reactions

The reactivity of this compound is characterized by the interplay of its hydroxyl group, the electron-withdrawing difluoromethyl group, and the phenyl ring. These features allow it to participate in both electrophilic and nucleophilic reactions, leading to a variety of chemical transformations.

The hydroxyl group can act as a nucleophile or be converted into a leaving group for electrophilic reactions. The presence of two fluorine atoms on the adjacent carbon significantly influences the electron density and reactivity of the molecule. Research into the chemical behavior of analogous α,α-difluoro-β-hydroxy ketones provides a framework for understanding the potential reactions of this compound.

One notable electrophilic reaction involves the acid-catalyzed reaction with indoles. In a process analogous to the reaction of similar fluorinated alcohols, this compound can generate a stabilized carbocation at the benzylic position under acidic conditions. This carbocation then acts as an electrophile, reacting with electron-rich aromatic compounds like indoles to form new carbon-carbon bonds. For instance, studies on similar 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol derivatives have shown that they can react with various indoles in the presence of a catalytic amount of iodine to yield diindolylmethane derivatives beilstein-journals.org. This suggests a similar reactivity for this compound.

The hydroxyl group of this compound can also undergo nucleophilic reactions. For example, it can be deprotonated by a base to form an alkoxide. This alkoxide can then participate in reactions such as Williamson ether synthesis. While direct examples for this compound are not prevalent in the literature, the transformation of the hydroxyl group in similar alcohols is a fundamental reaction.

Furthermore, the broader class of α,α-difluoro-β-hydroxy ketones, to which this compound belongs, is central to the generation of difluoroenolates. Treatment of these alcohols with a strong base can lead to the formation of a difluoroenolate through a retro-aldol-type reaction, which can then be trapped by various electrophiles in subsequent aldol (B89426) reactions rsc.org. This highlights the nucleophilic character that can be generated from this class of compounds.

The following table summarizes the potential electrophilic and nucleophilic reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Condition | Product Type | Relevant Findings |

|---|---|---|---|

| Electrophilic Substitution (Friedel-Crafts type) | Indole (B1671886) / Iodine catalyst | Substituted Indole | Analogous fluorinated alcohols react with indoles via an electrophilic carbocation intermediate. beilstein-journals.org |

| Oxidation | Oxidizing agents (e.g., CrO₃, PCC) | 2,2-difluoro-1-phenylpropan-1-one | The hydroxyl group of similar fluoro-alcohols can be oxidized to a ketone. |

| Nucleophilic Reaction (via alkoxide) | Base, then an alkyl halide | Ether | The hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile. |

| Generation of Difluoroenolate (Retro-Aldol) | Strong base | Difluoroenolate | α,α-difluoro-β-hydroxy ketones can be converted to difluoroenolates. rsc.org |

Research into the synthesis of α,α-difluoro-β-hydroxy ketones often involves the reaction of a difluoroenolate with an aldehyde or ketone. For example, decarboxylative aldol reactions of β-oxo-α,α-difluoropropanoates have been developed to produce various 2,2-difluoro-3-hydroxypropan-1-ones in excellent yields acs.org. Another approach involves a decarboxylative aldol reaction using an α,α-difluoro-β-ketocarboxylate salt, which provides convenient access to α,α-difluoro-β-hydroxy ketones nih.gov. These synthetic routes underscore the importance of the difluoroenolate as a key nucleophilic intermediate in forming compounds structurally related to this compound. An indium-mediated Reformatsky reaction of iododifluoro ketones with aldehydes in water also yields α,α-difluoro-β-hydroxyketone derivatives thieme-connect.com.

The following table presents data from the synthesis of various α,α-difluoro-β-hydroxy ketones, which are structurally related to this compound, highlighting the yields of these nucleophilic addition reactions.

| Product | Reaction | Yield (%) | Reference |

|---|---|---|---|

| 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | Decarboxylative Aldol Reaction | 95 | acs.org |

| 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | Indium-Mediated Reformatsky Reaction | 91 | thieme-connect.com |

| 2,2-Difluoro-3-hydroxy-1-phenyl-3-(3,4,5-trimethoxyphenyl)propan-1-one | Indium-Mediated Reformatsky Reaction | 78 | thieme-connect.com |

| 2,2-Difluoro-3-hydroxy-3-(3-hydroxyphenyl)-1-phenylpropan-1-one | Indium-Mediated Reformatsky Reaction | 88 | thieme-connect.com |

| Methyl 3-Cyclohexyl-2,2-difluoro-3-hydroxypropanoate | Decarboxylative Aldol Reaction | 88 | acs.org |

Computational Chemistry Studies of 2,2 Difluoro 1 Phenylpropan 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,2-difluoro-1-phenylpropan-1-ol, offering a detailed picture of its geometry, stability, and electronic characteristics.

Geometry Optimization and Energetic Analysis (e.g., DFT, Ab Initio Methods)

For analogous compounds like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, computational studies have shown good agreement between optimized geometric parameters and experimental X-ray diffraction data. researchgate.net Similar accuracy can be expected for this compound. The presence of the fluorine atoms is expected to influence the bond lengths and angles around the C2 carbon, leading to a shortening of the C-F bonds compared to C-H bonds and an increase in the F-C-F bond angle due to electrostatic repulsion.

Energetic analysis provides insights into the stability of different conformers. For molecules with rotational freedom, like this compound, multiple low-energy conformations may exist. The relative energies of these conformers can be calculated to determine the most stable arrangement. For instance, in ephedrine, a related phenylpropanol, the lowest energy conformer is identified through a combination of classical and quantum-mechanical calculations. ajchem-b.com A similar approach would be necessary to fully characterize the conformational landscape of this compound.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C1-O Bond Length | 1.43 Å |

| C1-C2 Bond Length | 1.54 Å |

| C2-C(CH3) Bond Length | 1.53 Å |

| C2-F Bond Length | 1.38 Å |

| Phenyl C-C Bond Length | ~1.39 Å |

| O-C1-C2 Bond Angle | 109.5° |

| F-C2-F Bond Angle | 108.0° |

| C1-C2-C(CH3) Bond Angle | 112.0° |

Note: This data is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. For fluorinated aromatic compounds, scaling factors can be applied to the calculated shielding constants to improve the accuracy of the predicted chemical shifts. acs.orgnih.gov Studies on other fluorinated organic molecules have shown that methods like B3LYP with appropriate basis sets can provide reliable predictions of ¹⁹F chemical shifts, often with a mean absolute deviation of a few ppm. acs.orgnih.govbohrium.com The chemical shift of the fluorine atoms in this compound would be highly sensitive to their local electronic environment.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the absorption peaks in an experimental IR spectrum. A detailed analysis of the calculated vibrational modes allows for the assignment of specific peaks to particular functional groups and types of molecular motion (e.g., stretching, bending). For related molecules, computed vibrational wavenumbers, when scaled appropriately, have shown good correlation with experimental FT-IR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH) | 2.5 - 4.0 ppm |

| ¹H NMR Chemical Shift (CH-OH) | ~4.8 ppm |

| ¹H NMR Chemical Shift (CH₃) | ~1.2 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~75 ppm |

| ¹³C NMR Chemical Shift (CF₂) | ~120 ppm (quartet) |

| ¹⁹F NMR Chemical Shift | -90 to -120 ppm |

| IR Freq. (O-H stretch) | ~3400 cm⁻¹ |

| IR Freq. (C-F stretch) | 1100-1000 cm⁻¹ |

Note: This data is illustrative and based on typical values for similar functional groups and compounds. researchgate.netacs.orgnih.gov Actual values would require specific calculations.

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) analysis, Electron Density Distribution)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure of a molecule. researchgate.net It allows for the investigation of donor-acceptor interactions, charge delocalization, and hyperconjugative effects. For this compound, NBO analysis would reveal the nature of the C-F bonds, the hybridization of the atoms, and the extent of electron delocalization from the phenyl ring and lone pairs into antibonding orbitals. In similar aromatic alcohol systems, NBO analysis has been used to understand intramolecular interactions and their influence on molecular stability. researchgate.netbit.edu.cn

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl hydrogen, indicating its electrophilic character. This information is crucial for predicting sites of chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms according to classical mechanics, MD can explore the conformational space of flexible molecules like this compound.

MD simulations can reveal the preferred conformations in solution and the energy barriers between them. For similar molecules like phenylpropanol derivatives, computational studies have used MD to understand their conformational preferences and the influence of the solvent. The simulation would track the rotation around the C1-C2 and C1-phenyl bonds, providing a statistical distribution of the accessible dihedral angles. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For fluorinated alcohols, computational studies have investigated their role in various reactions, such as nucleophilic fluorination and their effects on reaction rates and selectivity. acs.orgnih.gov For this compound, potential reactions for investigation could include its oxidation, dehydration, or substitution reactions. DFT calculations can be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies. For example, a study on the fluorocyclization of unsaturated alcohols utilized DFT to compare different mechanistic pathways and explain the observed product selectivity. nih.govfrontiersin.org

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for these effects.

Explicit solvation models involve simulating the molecule of interest surrounded by a large number of solvent molecules. While computationally expensive, this approach provides a detailed picture of the solute-solvent interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. uc.pt This is a more computationally efficient way to capture the bulk effects of the solvent.

Studies on the solvation of alcohols have utilized both types of models to predict properties like solvation free energies. acs.orgstrath.ac.uknih.gov For this compound, solvation models would be essential for accurately predicting its properties in different solvents, such as its conformational equilibrium and NMR chemical shifts. The hydrogen bonding ability of the hydroxyl group and the polar nature of the C-F bonds would lead to significant interactions with polar solvents.

Analysis of Non-Covalent Interactions

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational chemistry studies focusing specifically on the non-covalent interactions of this compound. While research exists on the conformational analysis and non-covalent interactions of other fluorinated molecules, and on the general principles of such interactions, specific data and detailed research findings for this compound are not present in the surveyed literature.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Natural Bond Orbital (NBO) analysis are powerful tools for elucidating the nature and strength of non-covalent interactions within a molecule. scielo.org.mxwikipedia.org These interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the three-dimensional structure, stability, and reactivity of a compound.

In molecules containing a difluoromethylene (CF2) group, such as this compound, the C-H bond of the CF2H group can act as a hydrogen bond donor. researchgate.net Furthermore, intramolecular interactions between the fluorine atoms and other parts of the molecule, such as the phenyl ring or the hydroxyl group, are expected to play a significant role in dictating its preferred conformation. Studies on related α,α-difluorohydrins have highlighted the importance of the difluoromethylene moiety in directing chemical reactions through electrostatic interactions. researchgate.net

A conformational analysis of the related compound 2,2-difluoroethylamine (B1345623) hydrochloride has been performed, illustrating the utility of computational methods in understanding the structural preferences of small fluorinated molecules. beilstein-journals.org However, without a specific computational study on this compound, a detailed analysis of its non-covalent interactions, complete with quantitative data, remains speculative.

Future computational investigations on this compound would be invaluable. Such studies could provide precise information on:

The nature and strength of intramolecular hydrogen bonds involving the hydroxyl group and the fluorine atoms.

The presence and characteristics of any C-H···π interactions between the alkyl chain and the phenyl ring.

The electron density distribution and bond critical points, as determined by QTAIM analysis.

The visualization and characterization of weak interactions using the NCI index.

This information would not only provide a fundamental understanding of the structural chemistry of this compound but also be beneficial for the rational design of related compounds with specific properties.

Q & A

Q. What established synthetic routes are available for 2,2-difluoro-1-phenylpropan-1-ol?

Answer: Synthesis typically involves fluorination of propanol derivatives or nucleophilic substitution in ketone precursors. For example:

- Fluorination of 1-phenylpropan-1-one using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce difluoro groups at the β-position.

- Grignard addition to fluorinated aldehydes, followed by oxidation-reduction steps.

Key considerations include steric hindrance from the phenyl group and the stability of intermediates. Reaction optimization (temperature, solvent polarity) is critical due to fluorine's electronegativity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Answer:

- ¹⁹F NMR : Essential for confirming the presence and environment of fluorine atoms. Chemical shifts typically range between -100 to -200 ppm for CF₂ groups.

- ¹H NMR : Identifies protons adjacent to fluorines (e.g., CH₂F₂ groups show splitting patterns due to coupling constants ).

- IR Spectroscopy : Detects O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Databases like NIST Chemistry WebBook provide reference spectra .

Q. What safety protocols are advised for handling this compound in the lab?

Answer:

- Storage : Keep in a cool, dry environment under inert gas (argon/nitrogen) to prevent oxidation.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of fluorinated intermediates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated propanol derivatives be resolved?

Answer:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria) that cause splitting discrepancies.

- DFT Calculations : Predict coupling constants () and compare with experimental data to validate assignments.

- Isotopic Labeling : Use ¹³C-labeled analogs to decouple overlapping signals.

- Cross-Validation : Compare with X-ray crystallography (if crystalline) or chromatographic purity assays (HPLC) .

Q. What computational approaches predict the stereoelectronic effects of the difluoro group?

Answer:

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects on the phenyl ring.

- Molecular Dynamics (MD) : Simulate solvent interactions to study conformational preferences (e.g., gauche vs. antiperiplanar CF₂ orientations).

- QSPR Models : Correlate fluorine’s electronegativity with solubility parameters or reaction kinetics. Tools like Gaussian or ORCA are recommended .

Q. How can impurities in synthesized batches be systematically analyzed and minimized?

Answer:

- HPLC-MS : Quantify trace impurities (e.g., defluorinated byproducts) using reverse-phase columns (C18) and acetonitrile/water gradients.

- Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to isolate pure product.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.